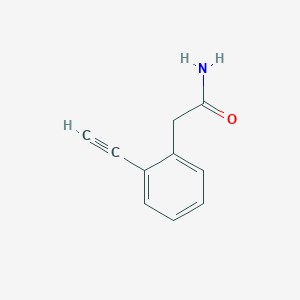

2-(2-Ethynylphenyl)acetamide

Cat. No. B1394493

Key on ui cas rn:

1301714-56-6

M. Wt: 159.18 g/mol

InChI Key: GDTPIGQXNMUFMV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09012461B2

Procedure details

To a nitrogen de-gassed solution of 2-(2-iodophenyl)acetamide (I38) (1.75 g, 6.70 mmol) in dry THF (50 mL) and dry DMF (10 mL) was added Pd(PPh3)4 (0.194 g, 0.168 mmol) and Cu(I)I (0.064 g, 0.34 mmol), triethylamine (3.27 mL, 23.5 mmol). The mixture was stirred for 10 minutes and TMS-acetylene (1.52 mL, 10.7 mmol) was added. The reaction mixture was then stirred at room temperature for 18 hours, concentrated in vacuo and purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.) to give a beige solid. This material was dissolved in dry THF (25 mL) under an atmosphere of nitrogen and TBAF (1.0 M in THF, 2.805 mL, 2.805 mmol) was added dropwise at 0° C. The solution was stirred at this temperature for 1 hour and 15 minutes after which water (5 mL) was added. The reaction mixture was concentrated in vacuo and diluted with EtOAc (100 mL) and sat. aq. NaHCO3 (100 mL). The layers were separated and aqueous layer was extracted with EtOAc (100 mL), the organic layers were combined and washed with water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give the crude product. The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C., then 0-20% methanol in EtOAc) to give the title compound (I39) (0.239 g, 22% yield over 2 steps) as a beige solid; 1H NMR (400 MHz, d6-DMSO) δ 7.21 (dd, J=7.6, 1.1 Hz, 1H), 7.18-7.05 (m, 3H), 7.04-6.98 (m, 1H), 6.70 (s, 1H), 4.08 (s, 1H), 3.36 (s, 2H). LCMS Method C: rt 4.71 min; m/z 160.2 [M+H]+.

[Compound]

Name

Cu(I)I

Quantity

0.064 g

Type

reactant

Reaction Step Three

Name

Yield

22%

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH2:11])=[O:10].[CH2:12](N(CC)CC)[CH3:13].[Si](C#C)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.CN(C=O)C.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.O>[C:12]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH2:11])=[O:10])#[CH:13] |f:3.4,^1:62,64,83,102|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

1.75 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C=CC=C1)CC(=O)N

|

[Compound]

|

Name

|

Cu(I)I

|

|

Quantity

|

0.064 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

3.27 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

0.194 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)C#C

|

Step Five

|

Name

|

|

|

Quantity

|

2.805 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCC[N+](CCCC)(CCCC)CCCC.[F-]

|

Step Six

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was then stirred at room temperature for 18 hours

|

|

Duration

|

18 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a beige solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with EtOAc (100 mL) and sat. aq. NaHCO3 (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

aqueous layer was extracted with EtOAc (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (100 mL), brine (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#C)C1=C(C=CC=C1)CC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.239 g | |

| YIELD: PERCENTYIELD | 22% | |

| YIELD: CALCULATEDPERCENTYIELD | 22.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |